molecular formula C11H22ClNO2 B1424241 Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride CAS No. 1186663-19-3

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1424241
CAS No.: 1186663-19-3
M. Wt: 235.75 g/mol
InChI Key: ZLMORSGKUMAHSF-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMORSGKUMAHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise determination of a novel chemical entity's structure is a cornerstone of innovation and intellectual property. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required for the structural elucidation of a previously uncharacterized molecule: Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. While this compound serves as our primary case study, the principles and workflows detailed herein are broadly applicable to a wide range of small organic molecules encountered in research and development. Our approach emphasizes a multi-technique strategy, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to build a comprehensive and validated molecular portrait. For definitive confirmation, the guide culminates with the gold standard of structure determination: single-crystal X-ray crystallography.

A Strategic Approach to Structure Elucidation

The journey from an unknown sample to a fully characterized structure is a systematic process of hypothesis generation and validation. The chosen analytical techniques are not arbitrary; they are selected to provide complementary pieces of the structural puzzle. High-resolution mass spectrometry will furnish the elemental composition, the foundational blueprint of the molecule. Infrared spectroscopy will then offer a rapid screen for key functional groups, confirming the presence of the ester and the hydrochloride salt. The core of the elucidation will be driven by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool that maps the connectivity of atoms. Finally, single-crystal X-ray crystallography will provide an unambiguous three-dimensional model of the molecule, confirming connectivity, stereochemistry, and crystal packing.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow Figure 1: A systematic workflow for the structure elucidation of a novel compound. cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Absolute Structure MS High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Complementary Information NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Initial Structural Fragments IR->NMR_1D Guide NMR Interpretation NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Connect Fragments NMR_1D->NMR_2D Elaborate on Connectivity Propose_Structure Propose Putative Structure(s) NMR_2D->Propose_Structure Assemble the Puzzle X_Ray Single-Crystal X-ray Crystallography Definitive 3D Structure Propose_Structure->X_Ray Ultimate Confirmation

Part 1: Foundational Analysis - What Are We Working With?

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

The first crucial step is to ascertain the elemental composition of the unknown compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[1][2]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[2]

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the presence of a basic nitrogen in the piperidine ring makes it readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight.

  • Data Analysis: The precise mass of the molecular ion ([M+H]⁺) is used to calculate the possible elemental formulas using software that considers isotopic abundances.

Anticipated Results for Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

For our target molecule, C₁₁H₂₂ClNO₂, the expected monoisotopic mass of the free base (C₁₁H₂₁NO₂) is 199.1572 g/mol . In the positive ion ESI-HRMS spectrum, we would expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to the addition of a proton to the free base.

Ion Expected Exact Mass (m/z)
[C₁₁H₂₂NO₂]⁺200.1645

The observation of a peak at m/z 200.1645 with a high degree of mass accuracy (typically < 5 ppm error) would strongly support the molecular formula C₁₁H₂₁NO₂ for the free base of our compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For our target compound, we expect to see characteristic absorption bands for the ester, the secondary amine hydrochloride, and the alkyl groups.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Anticipated IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H Stretch (Amine Salt)2700-2400 (broad)The broadness is characteristic of the N⁺-H bond in the hydrochloride salt.[4]
C-H Stretch (Alkyl)2980-2850Indicates the presence of sp³ hybridized C-H bonds in the piperidine ring, ethyl group, and isopropyl group.
C=O Stretch (Ester)1750-1735A strong, sharp peak characteristic of an aliphatic ester carbonyl group.[5][6]
C-O Stretch (Ester)1300-1000Two or more bands associated with the C-O single bonds of the ester.[7]
N-H Bend (Amine Salt)1620-1560Characteristic of the NH₂⁺ deformation vibration in a secondary amine salt.[8]

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the carbon skeleton and the placement of protons.

Logical Flow of NMR Analysis

NMR_Analysis_Flow Figure 2: A logical progression for NMR-based structure elucidation. H1_NMR ¹H NMR - Number of proton environments - Integration (proton count) - Splitting patterns (neighboring protons) COSY COSY - Identify H-H spin systems H1_NMR->COSY HSQC HSQC - Correlate protons to directly attached carbons H1_NMR->HSQC C13_NMR ¹³C NMR - Number of carbon environments DEPT DEPT-135 & DEPT-90 - Determine CH, CH₂, CH₃, and Cq C13_NMR->DEPT C13_NMR->HSQC DEPT->HSQC HMBC HMBC - Identify long-range H-C correlations (2-3 bonds) - Connect spin systems HSQC->HMBC Final_Structure Assembled Structure HMBC->Final_Structure

1D NMR Spectroscopy: The Initial Sketch

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often preferred for solubility.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra.

Anticipated ¹H NMR Data

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-O-CH ₂-CH₃ (Ethyl)~4.1Quartet (q)2H
-O-CH₂-CH ₃ (Ethyl)~1.2Triplet (t)3H
-CH(CH ₃)₂ (Isopropyl)~0.9Doublet (d)6H
-CH (CH₃)₂ (Isopropyl)~2.0Septet (sept)1H
Piperidine Ring Protons1.5 - 3.5Complex Multiplets8H
N⁺-HBroad, variableSinglet (s)2H

Anticipated ¹³C NMR and DEPT Data

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the number of hydrogens attached to each carbon.[10][11]

Carbon Environment Expected Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C =O (Ester)~175No SignalNo Signal
-O-C H₂-CH₃ (Ethyl)~60NegativeNo Signal
-O-CH₂-C H₃ (Ethyl)~14PositiveNo Signal
C -4 (Piperidine, Quaternary)~45No SignalNo Signal
C -2,6 (Piperidine)~45-50NegativeNo Signal
C -3,5 (Piperidine)~25-30NegativeNo Signal
-C H(CH₃)₂ (Isopropyl)~30-35PositivePositive
-CH(C H₃)₂ (Isopropyl)~17PositiveNo Signal
2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these fragments are connected.[12][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations between the -O-CH ₂- and -CH ₃ protons of the ethyl group, and between the -CH - and -CH ₃ protons of the isopropyl group. We would also see correlations between adjacent protons on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different spin systems. For example, we would expect to see a correlation from the -O-CH ₂- protons of the ethyl group to the C =O carbon of the ester. We would also expect correlations from the isopropyl -CH - proton to the quaternary C -4 of the piperidine ring, and from the piperidine protons at C-3 and C-5 to the C-4 carbon.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a proposed structure.

Part 3: The Definitive Answer - Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR provides a very strong case for a particular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state.[14][15] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. High-purity material is essential.[16] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.[17]

    • Vapor Diffusion: Place a solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

The resulting crystal structure would provide definitive confirmation of the connectivity of the ethyl, isopropyl, and piperidine carboxylate moieties, as well as the presence of the chloride counterion and its interactions with the protonated piperidine nitrogen.

Conclusion

The structure elucidation of a novel compound like Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow that begins with establishing the molecular formula and identifying key functional groups, and then progresses to detailed connectivity mapping with NMR, a high degree of confidence in the proposed structure can be achieved. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular architecture. This comprehensive approach ensures scientific rigor and provides the solid foundation necessary for further research and development.

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An In-Depth Technical Guide to Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its potential applications as a scaffold in the development of novel therapeutics.

Core Compound Characteristics

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a quaternary carbon-containing piperidine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The molecular weight has been confirmed through multiple sources and calculation from its molecular formula.

PropertyValueSource
CAS Number 1186663-19-3[1][2]
Molecular Formula C₁₁H₂₂ClNO₂[1][2]
Molecular Weight 235.75 g/mol [1][2]
Canonical SMILES CCOC(=O)C1(CCNCC1)C(C)C.ClInferred from structure
Physical Form Expected to be a solid[3]

Synthesis and Purification: A Strategic Approach

The synthesis of 4,4-disubstituted piperidines, such as the target compound, is a key process in the generation of novel chemical entities for drug discovery.[4] A logical and efficient synthetic strategy is crucial for obtaining the desired product in high purity and yield. The proposed synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride commences with the readily available Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: N-Deprotection & Salt Formation A Ethyl 4-piperidinecarboxylate B N-Protected Ethyl 4-piperidinecarboxylate A->B e.g., (Boc)₂O, TEA, DCM C N-Protected Ethyl 4-piperidinecarboxylate D N-Protected Ethyl 4-isopropyl-4-piperidinecarboxylate C->D 1. LDA, THF, -78 °C 2. Isopropyl halide E N-Protected Ethyl 4-isopropyl-4-piperidinecarboxylate F Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride E->F HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: N-Protection of Ethyl 4-piperidinecarboxylate

  • Rationale: The secondary amine of the piperidine ring is a nucleophilic site and can interfere with the subsequent base-mediated alkylation step. Therefore, protection of the nitrogen atom is a critical first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Procedure:

    • Dissolve Ethyl 4-piperidinecarboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (TEA, 1.2 eq), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: α-Alkylation of N-Protected Ethyl 4-piperidinecarboxylate

  • Rationale: The introduction of the isopropyl group at the 4-position is achieved via enolate chemistry. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon to the ester, forming a lithium enolate. This enolate then acts as a nucleophile, attacking an isopropyl electrophile.

  • Procedure:

    • Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF to the LDA solution. Stir for a period to ensure complete enolate formation.

    • Add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane, 1.2 eq) to the reaction mixture.

    • Maintain the temperature at -78 °C and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: N-Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treatment with a strong acid.

  • Procedure:

    • Dissolve the purified N-Boc-ethyl 4-isopropyl-4-piperidinecarboxylate in a suitable solvent such as diethyl ether or 1,4-dioxane.

    • Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) in excess.

    • Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride must be confirmed through a suite of analytical techniques. The combination of these methods provides a self-validating system, ensuring the structural integrity of the compound.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the piperidine ring protons. The integration of these signals should correspond to the number of protons in each group. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
¹³C NMR The spectrum will display signals corresponding to all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary carbon at the 4-position, and the carbons of the ethyl, isopropyl, and piperidine moieties.
Mass Spectrometry (ESI-MS) In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 200.16.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (as an ammonium salt), C-H stretches, a strong C=O stretch for the ester, and C-N and C-O stretches.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₂₂ClNO₂.
Illustrative Fragmentation in Mass Spectrometry

G cluster_0 Mass Spectrometry Fragmentation A [M+H]⁺ m/z = 200.16 B Loss of C₂H₅OH m/z = 154.12 A->B - EtOH C Loss of COOC₂H₅ m/z = 126.14 A->C - •COOC₂H₅ D Loss of CH(CH₃)₂ m/z = 156.13 A->D - •CH(CH₃)₂

Caption: Plausible fragmentation pathways for the molecular ion of Ethyl 4-isopropyl-4-piperidinecarboxylate in ESI-MS.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] The introduction of substituents at the 4-position can significantly influence the pharmacological properties of these molecules. Specifically, 4,4-disubstituted piperidines have been investigated for a variety of therapeutic applications.

  • Analgesics: A significant body of research has demonstrated that 4,4-disubstituted piperidines can act as potent analgesic agents, with some analogues showing potency comparable to morphine.[4] These compounds often exert their effects through interaction with opioid receptors.

  • Antiviral Agents: Recent studies have identified 1,4,4-trisubstituted piperidines as inhibitors of viral replication, including for human coronaviruses.[7] The 4,4-disubstitution pattern is crucial for creating a three-dimensional structure that can effectively interact with viral protein targets.

  • Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting the CNS.[8] The lipophilicity and basicity of the piperidine ring can be fine-tuned through substitution to optimize blood-brain barrier penetration and target engagement.

  • Oncology: Piperidine derivatives have also been explored as potential anti-cancer agents, with various mechanisms of action being reported.

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, as a member of this important class of compounds, represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in these and other disease areas. Its structure allows for further modification at the piperidine nitrogen and the ester functionality, providing a versatile platform for the generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

This technical guide has provided a detailed overview of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, from its fundamental properties to its synthesis and potential applications. The provided synthetic protocol is based on established and reliable chemical transformations, and the outlined analytical methods will ensure the production of a well-characterized and pure compound. The significance of the 4,4-disubstituted piperidine scaffold in medicinal chemistry underscores the potential of this compound as a valuable tool for researchers and professionals in the field of drug discovery and development.

References

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Navigating the Synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl: A Guide to Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a key piperidine-containing scaffold, presents a multi-step challenge requiring careful selection of starting materials and a robust synthetic strategy. This technical guide provides an in-depth analysis of two primary retrosynthetic pathways, detailing the requisite starting materials, the causality behind experimental choices, and the underlying chemical principles.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Ethyl 4-isopropyl-4-piperidinecarboxylate HCl is a valuable building block, and its synthesis necessitates a strategic approach to construct the quaternary center at the 4-position of the piperidine ring. This guide will explore two viable synthetic routes, one employing a tert-butoxycarbonyl (Boc) protecting group and the other a benzyl (Bn) protecting group, to navigate the synthesis from commercially available precursors to the final hydrochloride salt.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic disconnection of the target molecule points to 4-isopropyl-4-piperidinecarboxylic acid as a key intermediate. This intermediate can be accessed from a 4-piperidone precursor through the introduction of the isopropyl group and the carboxylate moiety. The piperidine nitrogen's reactivity necessitates a protecting group strategy throughout the synthesis. Two common and effective protecting groups for this purpose are the Boc and benzyl groups, leading to two distinct but analogous synthetic routes.

G Target Ethyl 4-isopropyl-4-piperidinecarboxylate HCl Free_Base Ethyl 4-isopropyl-4-piperidinecarboxylate Target->Free_Base HCl Salt Formation Deprotected_Ester Ethyl 4-isopropyl-4-piperidinecarboxylate Free_Base->Deprotected_Ester Protected_Ester N-Protected-Ethyl 4-isopropyl-4-piperidinecarboxylate Deprotected_Ester->Protected_Ester Deprotection Protected_Acid N-Protected-4-isopropyl-4-piperidinecarboxylic Acid Protected_Ester->Protected_Acid Esterification Protected_Nitrile N-Protected-4-cyano-4-isopropylpiperidine Protected_Acid->Protected_Nitrile Nitrile Hydrolysis Protected_Alcohol N-Protected-4-hydroxy-4-isopropylpiperidine Protected_Nitrile->Protected_Alcohol Nitrile Formation Protected_Piperidone N-Protected-4-piperidone Protected_Alcohol->Protected_Piperidone Grignard Reaction

Caption: Retrosynthetic analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl.

Route 1: The N-Boc Protected Pathway

This route is often favored due to the mild conditions required for the removal of the Boc protecting group.[3][4][5][6][7]

Starting Materials for the N-Boc Route
Starting MaterialFormulaMolecular Weight ( g/mol )Key Properties & Role in Synthesis
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25Commercially available ketone for Grignard addition.[2][8][9][10][11]
Isopropylmagnesium bromide or chloride(CH₃)₂CHMgBr/Cl~147.3 (bromide)Grignard reagent to introduce the isopropyl group.[12][13][14]
Sodium CyanideNaCN49.01Nucleophile for converting the tertiary alcohol to a nitrile.
EthanolC₂H₅OH46.07Reagent for esterification.[15][16][17][18][19][20][21]
Hydrochloric AcidHCl36.46Used for Boc deprotection and final salt formation.[8]
Experimental Workflow: N-Boc Route

G cluster_0 Synthesis via N-Boc Protection A N-Boc-4-piperidone B N-Boc-4-hydroxy-4-isopropylpiperidine A->B Isopropyl Grignard C N-Boc-4-cyano-4-isopropylpiperidine B->C NaCN D N-Boc-4-isopropyl-4-piperidinecarboxylic Acid C->D Hydrolysis E N-Boc-Ethyl 4-isopropyl-4-piperidinecarboxylate D->E Ethanol, H+ F Ethyl 4-isopropyl-4-piperidinecarboxylate E->F HCl (Deprotection) G Ethyl 4-isopropyl-4-piperidinecarboxylate HCl F->G HCl (Salt Formation)

Caption: Synthetic workflow for the N-Boc protected route.

Detailed Protocol Insights:
  • Grignard Reaction: The synthesis commences with the addition of an isopropyl Grignard reagent, such as isopropylmagnesium bromide or chloride, to N-Boc-4-piperidone in an anhydrous ether solvent like THF or diethyl ether. This reaction forms the crucial tertiary alcohol intermediate. Careful control of temperature and moisture is paramount to prevent quenching of the highly reactive Grignard reagent.

  • Conversion to Nitrile: The tertiary alcohol is then converted to the corresponding nitrile. A common method involves converting the alcohol to a good leaving group, followed by substitution with a cyanide salt like sodium cyanide.[22] This step is critical for introducing the carbon atom that will become the carboxylic acid.

  • Nitrile Hydrolysis: The nitrile is subsequently hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, with the choice of conditions depending on the stability of the Boc protecting group.[23][24] Strong acidic conditions may prematurely cleave the Boc group, so carefully controlled basic hydrolysis is often preferred.

  • Fischer Esterification: The resulting carboxylic acid undergoes esterification with ethanol, typically under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), to yield the ethyl ester.[16][17][18][21]

  • Boc Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group using a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol.[3][8] This deprotection step directly yields the free amine, which is then protonated by the excess acid to form the desired hydrochloride salt.

Route 2: The N-Benzyl Protected Pathway

An alternative strategy employs a benzyl protecting group, which is typically removed via catalytic hydrogenation.[25][26][27][28][29]

Starting Materials for the N-Benzyl Route
Starting MaterialFormulaMolecular Weight ( g/mol )Key Properties & Role in Synthesis
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Commercially available ketone for Grignard addition.[1][30][31][32]
Isopropylmagnesium bromide or chloride(CH₃)₂CHMgBr/Cl~147.3 (bromide)Grignard reagent to introduce the isopropyl group.[12][13][14]
Sodium CyanideNaCN49.01Nucleophile for converting the tertiary alcohol to a nitrile.
EthanolC₂H₅OH46.07Reagent for esterification.[15][16][17][18][19][20][21]
Palladium on Carbon (Pd/C)Pd/C-Catalyst for hydrogenolysis (debenzylation).[27]
Hydrogen GasH₂2.02Reducing agent for debenzylation.
Hydrochloric AcidHCl36.46For final salt formation.
Experimental Workflow: N-Benzyl Route

G cluster_1 Synthesis via N-Benzyl Protection H N-Benzyl-4-piperidone I N-Benzyl-4-hydroxy-4-isopropylpiperidine H->I Isopropyl Grignard J N-Benzyl-4-cyano-4-isopropylpiperidine I->J NaCN K N-Benzyl-4-isopropyl-4-piperidinecarboxylic Acid J->K Hydrolysis L N-Benzyl-Ethyl 4-isopropyl-4-piperidinecarboxylate K->L Ethanol, H+ M Ethyl 4-isopropyl-4-piperidinecarboxylate L->M H₂, Pd/C N Ethyl 4-isopropyl-4-piperidinecarboxylate HCl M->N HCl

Caption: Synthetic workflow for the N-benzyl protected route.

Detailed Protocol Insights:

The initial steps of the N-benzyl route, including the Grignard reaction, nitrile formation, hydrolysis, and esterification, are analogous to the N-Boc route, with N-benzyl-4-piperidone serving as the starting ketone.[1][30][31][32]

  • N-Benzyl Deprotection: The key difference lies in the deprotection step. The N-benzyl group is cleaved via catalytic hydrogenolysis, where the N-benzyl protected ester is treated with hydrogen gas in the presence of a palladium on carbon catalyst.[27][28][29] This method is generally clean and efficient.

  • Hydrochloride Salt Formation: Following the removal of the catalyst by filtration, the resulting free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.

Conclusion

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl is a well-defined process that can be achieved through strategically planned pathways. The choice between an N-Boc and an N-benzyl protecting group strategy will depend on the specific requirements of the synthesis, including available reagents, scalability, and compatibility with other functional groups. Both routes rely on a core set of transformations: Grignard addition to a 4-piperidone, conversion to a nitrile, hydrolysis, esterification, and a final deprotection/salt formation sequence. A thorough understanding of the properties and reactivity of the starting materials is essential for the successful execution of this synthesis.

References

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
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  • US3161689A - Process for making grignard reagents - Google Patents. (n.d.).
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  • Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).
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  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

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  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
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  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. (n.d.).
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  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. Retrieved January 24, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved January 24, 2026, from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, November 3). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 24, 2026, from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 24, 2026, from [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2015, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2022, January 19). LibreTexts. Retrieved January 24, 2026, from [Link]

  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013, March 20). Taylor & Francis. Retrieved January 24, 2026, from [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents. (n.d.).
  • A simple one-pot procedure for the direct conversion of alcohols into alkyl nitriles using TsIm. (2007, July 21). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • ORGANIC CONVERSIONS : Lower aliphatic alcohol to higher using Cyanide group (Nitriles). (2017, June 23). YouTube. Retrieved January 24, 2026, from [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace. Retrieved January 24, 2026, from [Link]

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A Comprehensive Guide to the Spectroscopic Characterization of Piperidine Intermediates for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Central Role of the Piperidine Scaffold and the Imperative of Rigorous Spectroscopic Analysis

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. Consequently, the synthesis and functionalization of piperidine-based intermediates are daily realities in drug discovery laboratories worldwide. The journey from a novel synthetic concept to a viable drug candidate is, however, paved with the need for unambiguous structural verification at every step. It is here that the trifecta of modern analytical chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—proves indispensable.

This technical guide is designed for researchers, medicinal chemists, and process development scientists who work with piperidine intermediates. It moves beyond a mere recitation of spectral data, aiming instead to provide a deeper understanding of why these molecules behave as they do under spectroscopic scrutiny. We will explore the characteristic spectral signatures of the piperidine core and its key derivatives, delve into the causal relationships between molecular structure and spectral output, and provide field-tested, self-validating protocols for data acquisition. By fostering a first-principles understanding of the spectroscopic data, this guide aims to empower scientists to make more informed decisions, accelerate their research, and ensure the absolute integrity of their chemical matter.

The Spectroscopic Trinity: A Piperidine-Centric Overview

Before delving into specific intermediates, it is crucial to establish a foundational understanding of how each major spectroscopic technique interrogates the piperidine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed insight into the molecular framework of piperidine intermediates. Both ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the piperidine ring and its substituents.

  • ¹H NMR: Proton NMR is invaluable for determining the substitution pattern on the piperidine ring. The chemical shifts and coupling constants of the ring protons are highly sensitive to their local electronic environment and spatial orientation. For instance, protons on carbons adjacent to the nitrogen atom are deshielded and typically appear at a higher chemical shift (downfield) compared to the other ring protons.

  • ¹³C NMR: Carbon NMR provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are also influenced by the presence of substituents and the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For piperidine intermediates, IR is particularly useful for confirming the presence of key functionalities introduced during synthesis. The N-H stretch of a secondary amine, the C=O stretch of a ketone or amide, and the C-O stretch of an ester all have characteristic absorption frequencies.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound, offering a crucial piece of evidence for its identity. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The piperidine ring has characteristic fragmentation pathways, often involving cleavage alpha to the nitrogen atom, which can be diagnostic.

The Parent Scaffold: Spectroscopic Data of Piperidine

A thorough understanding of the spectroscopic properties of the parent piperidine molecule is the bedrock upon which we can interpret the spectra of its more complex derivatives.

NMR Spectral Data of Piperidine

The ¹H NMR spectrum of piperidine is characterized by three main signals corresponding to the protons at the C2/C6, C3/C5, and C4 positions, along with a signal for the N-H proton. The protons on the carbons alpha to the nitrogen (C2 and C6) are the most deshielded.

Proton ¹H Chemical Shift (ppm) in CDCl₃
C2-H, C6-H~2.79
C3-H, C5-H~1.58-1.46
C4-H~1.58-1.46
N-H~2.04

The ¹³C NMR spectrum shows three signals for the three chemically distinct carbon atoms in the piperidine ring.

Carbon ¹³C Chemical Shift (ppm) in CDCl₃
C2, C6~47.8
C3, C5~27.2
C4~25.2
IR Spectral Data of Piperidine

The IR spectrum of piperidine displays characteristic absorptions for the N-H and C-H bonds.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H stretch3287 (broad)
C-H stretch (aliphatic)2933, 2852, 2802
N-H bend1650-1580
Mass Spectrum of Piperidine

The electron ionization (EI) mass spectrum of piperidine shows a prominent molecular ion peak (M⁺) at m/z 85. The base peak is typically observed at m/z 84, resulting from the loss of a hydrogen atom from the molecular ion to form a stable iminium ion.[1]

m/z Relative Intensity Assignment
85High[M]⁺
84100%[M-H]⁺
56Moderate[M-C₂H₅]⁺

Key Piperidine Intermediates in Drug Discovery

The following sections provide a detailed spectroscopic analysis of three common and highly important piperidine intermediates.

N-Acetylpiperidine: A Key Amide Intermediate

N-Acetylpiperidine is a fundamental intermediate used to introduce an acetylated piperidine moiety and is a common building block in the synthesis of more complex molecules.

  • ¹H NMR: The introduction of the acetyl group significantly affects the chemical shifts of the ring protons. The protons on the carbons alpha to the nitrogen (C2 and C6) are further deshielded due to the electron-withdrawing effect of the carbonyl group. The sharp singlet for the acetyl methyl protons is a key diagnostic feature.

  • ¹³C NMR: The carbonyl carbon of the acetyl group gives rise to a characteristic signal in the downfield region of the spectrum (~170 ppm). The ring carbon signals are also shifted compared to piperidine.

  • IR: The most prominent feature in the IR spectrum is the strong absorption band for the amide C=O stretch, typically appearing around 1640 cm⁻¹. The absence of an N-H stretch confirms the formation of the tertiary amide.

  • MS: The molecular ion peak is observed at m/z 127. A characteristic fragmentation pattern involves the loss of the acetyl group.

Technique Data
¹H NMR (CDCl₃) δ 3.52 (t, 4H), 2.11 (s, 3H), 1.63 (m, 6H)
¹³C NMR (CDCl₃) δ 169.8, 46.8, 26.3, 24.6, 21.4
IR (neat) C=O stretch: ~1640 cm⁻¹, C-H stretch: ~2930, 2850 cm⁻¹
MS (EI) [M]⁺ at m/z 127, fragments at m/z 84, 43
  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-acetylpiperidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 45° pulse angle, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

4-Piperidone: A Versatile Ketone Building Block

4-Piperidone is a widely used intermediate for the synthesis of a variety of biologically active compounds, including opioids and neuroleptics. The ketone functionality provides a reactive handle for further chemical transformations.

  • ¹H NMR: The spectrum is simplified due to the symmetry of the molecule. The protons on the carbons alpha to the carbonyl group (C3 and C5) are deshielded. The protons on the carbons alpha to the nitrogen (C2 and C6) are also deshielded.

  • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the very downfield region of the spectrum (~208 ppm). Two other signals are observed for the two other sets of equivalent carbons.

  • IR: The defining feature of the IR spectrum is the strong C=O stretching absorption for the ketone, typically found around 1715 cm⁻¹. The N-H stretch of the secondary amine is also present.

  • MS: The molecular ion peak appears at m/z 99. The fragmentation is influenced by both the nitrogen and the carbonyl group.

Technique Data
¹H NMR (CDCl₃) δ 3.05 (t, 4H), 2.45 (t, 4H), 1.90 (s, 1H, NH)
¹³C NMR (CDCl₃) δ 208.5 (C=O), 45.5 (C2/C6), 41.0 (C3/C5)
IR (neat) C=O stretch: ~1715 cm⁻¹, N-H stretch: ~3300 cm⁻¹ (broad)
MS (EI) [M]⁺ at m/z 99, fragments at m/z 71, 56, 42
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of 4-piperidone solid onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the key absorption bands and compare them to known values for ketones and secondary amines.

Ethyl Piperidine-4-carboxylate: An Ester Intermediate for Further Functionalization

This intermediate is crucial for the synthesis of compounds where a carboxylic acid or ester functionality is required at the 4-position of the piperidine ring.

  • ¹H NMR: The spectrum shows signals for the piperidine ring protons, the ethyl group protons (a quartet and a triplet), and the N-H proton. The proton at C4 is deshielded due to the adjacent ester group.

  • ¹³C NMR: The ester carbonyl carbon appears around 175 ppm. The spectrum also shows signals for the two carbons of the ethyl group and the three distinct carbons of the piperidine ring.

  • IR: The IR spectrum is characterized by a strong C=O stretching absorption for the ester at ~1730 cm⁻¹ and a C-O stretching absorption around 1180 cm⁻¹. The N-H stretch is also present.

  • MS: The molecular ion is observed at m/z 157.[2] A common fragmentation pathway is the loss of the ethoxy group (-OEt) to give a fragment at m/z 112.

Technique Data
¹H NMR (CDCl₃) δ 4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.70 (m, 2H), 1.25 (t, 3H)
¹³C NMR (CDCl₃) δ 175.2 (C=O), 60.3 (OCH₂), 43.8 (C2/C6), 41.2 (C4), 28.9 (C3/C5), 14.2 (CH₃)
IR (neat) C=O stretch: ~1730 cm⁻¹, C-O stretch: ~1180 cm⁻¹, N-H stretch: ~3300 cm⁻¹ (broad)
MS (EI) [M]⁺ at m/z 157, fragments at m/z 128, 112, 84
  • Sample Preparation: Prepare a dilute solution of ethyl piperidine-4-carboxylate in a volatile organic solvent such as methanol or dichloromethane (typically ~1 mg/mL).

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA).

    • Set the ion source parameters, including the electron energy (typically 70 eV) and source temperature.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a liquid sample, this is often done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

Workflow and Visualization

A systematic approach is key to the efficient and accurate spectroscopic characterization of novel piperidine intermediates. The following workflow diagram illustrates a typical process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_outcome Outcome Synthesis Novel Piperidine Intermediate Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Structural Elucidation Data_Analysis Spectral Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Structure_Validation->Synthesis Data Inconsistent Confirmed_Structure Confirmed Structure Structure_Validation->Confirmed_Structure Data Consistent Further_Synthesis Proceed to Next Synthetic Step Confirmed_Structure->Further_Synthesis

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel piperidine intermediate.

The following diagram illustrates the characteristic alpha-cleavage fragmentation of the piperidine ring in mass spectrometry.

Caption: Alpha-cleavage fragmentation of piperidine in EI-MS.

Conclusion: The Power of a Multi-Spectroscopic Approach

The robust characterization of piperidine intermediates is non-negotiable in the pursuit of novel therapeutics. As we have seen, NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. A skilled medicinal chemist does not rely on a single piece of data but rather integrates all available spectroscopic information to arrive at an unshakeable structural assignment. It is my hope that this guide will serve as a valuable resource in your synthetic endeavors, fostering a deeper appreciation for the rich information encoded in the spectra of these vital building blocks and ultimately contributing to the successful development of new medicines.

References

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in a pharmaceutical development setting. The causality behind the selection of chromatographic parameters is discussed, and the protocol is grounded in established scientific principles and regulatory guidelines.

Introduction: The Rationale for Method Development

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a chemical intermediate of interest in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring the quality and consistency of downstream processes and final active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

The primary challenge in developing an HPLC method for this analyte lies in its physicochemical properties. As a hydrochloride salt, the compound is polar and will exist in an ionized state in aqueous solutions. The goal is to achieve adequate retention on a reversed-phase column, which primarily separates compounds based on hydrophobicity, and to ensure a symmetrical peak shape for accurate integration.[3][4] This application note details a method that addresses these challenges through careful selection of the stationary phase, mobile phase composition, and pH.

The method validation is designed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical procedure is fit for its intended purpose.[5][6][7]

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter with a suitable electrode.

  • Filtration Assembly: 0.45 µm and 0.22 µm membrane filters for solvent and sample filtration.

Chemicals and Reagents
  • Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): Analytical grade.

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q system).

Chromatographic Conditions

The selection of chromatographic conditions is based on the need to retain and resolve the polar analyte. A C18 stationary phase is a common starting point for reversed-phase chromatography. The mobile phase consists of a phosphate buffer to control the pH and an organic modifier (acetonitrile) to control the elution strength. A low pH is chosen to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing.

ParameterConditionJustification
Stationary Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Provides good hydrophobic retention and is robust.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H3PO4Buffering capacity ensures a stable pH for reproducible retention times. pH 3.0 ensures the piperidine nitrogen is protonated.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with a low UV cutoff, suitable for UV detection.[3]
Elution Mode Isocratic: 70% Mobile Phase A / 30% Mobile Phase BA simple and robust elution mode suitable for a single analyte assay.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early-eluting impurities.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (25 mM KH2PO4, pH 3.0):

    • Weigh 3.40 g of KH2PO4 and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.22 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

  • Final Mobile Phase (for isocratic elution):

    • Premix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v).

    • Degas the final mobile phase by sonication or helium sparging before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the sample containing approximately 10 mg of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

HPLC System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.[8][9] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are as follows:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Analytical Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][10] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spike recovery). Recoveries should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts). The % RSD should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Data Presentation and Visualization

System Suitability Data
InjectionRetention Time (min)Peak Area (mAU*s)Tailing FactorTheoretical Plates
15.211254321.155600
25.221256781.145650
35.211253211.165580
45.231258901.155620
55.221255551.145630
Mean 5.221255751.155616
% RSD 0.15%0.18%--
Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Standard Solution Preparation p3 Sample Solution Preparation a1 HPLC System Equilibration p3->a1 a2 System Suitability (5 Injections of Standard) a1->a2 a3 Sample Analysis a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Report Generation d1->d2

Caption: HPLC Analysis Workflow.

System Suitability Logic

G cluster_params SST Parameters System Chromatographic System (Pump, Column, Detector) Suitability System Suitability Test (SST) System->Suitability is evaluated by Result Reliable Analytical Results Suitability->Result ensures Precision Precision (%RSD of Area) Precision->Suitability Efficiency Efficiency (Theoretical Plates) Efficiency->Suitability Symmetry Peak Symmetry (Tailing Factor) Symmetry->Suitability Retention Retention (%RSD of RT) Retention->Suitability

Caption: Logic of System Suitability Testing.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. The method development was based on sound scientific principles to overcome the challenges associated with analyzing a polar compound by reversed-phase chromatography. The detailed protocol and system suitability criteria provide a clear framework for implementation in a quality control laboratory. Adherence to the validation parameters outlined will ensure that the method yields accurate and precise results, in compliance with regulatory expectations.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • ResearchGate. Recent analytical method developed by RP-HPLC. [Link]

  • National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

Application Note: Strategic Use of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl for the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of 3D Scaffolds in Drug Discovery

The piperidine ring is a quintessential scaffold in medicinal chemistry, present in over 100 commercially available drugs targeting a wide array of diseases.[1] Its prevalence stems from its ability to serve as a versatile, non-planar bioisostere for carbocyclic rings, improving physicochemical properties such as aqueous solubility while providing well-defined three-dimensional exit vectors for substituents. The introduction of substitution at the 4-position, particularly geminal disubstitution, creates a rigid, sp³-rich core that can effectively probe the complex topology of protein binding sites, an attribute increasingly sought after to move beyond the flat, aromatic-dominated chemical space of traditional compound libraries.[2]

This application note details the strategic utility of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl , a valuable building block for generating focused compound libraries. The presence of a quaternary center bearing an isopropyl group and an ethyl ester provides two orthogonal points for diversification. The isopropyl group introduces a moderate lipophilic character and steric bulk, while the secondary amine and the ester functionality serve as reactive handles for a multitude of synthetic transformations. We will provide field-proven insights and detailed protocols for leveraging this scaffold in drug discovery campaigns.

Physicochemical Properties & Handling

Before its use in synthesis, it is crucial to understand the properties of the starting material.

PropertyValueSource
Molecular Formula C₁₁H₂₂ClNO₂-
Molecular Weight 235.75 g/mol -
Appearance White to off-white solidSupplier Datasheet
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral Knowledge
Storage Store in a cool, dry place under an inert atmosphere

Expert Insight: The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated piperidine nitrogen is non-nucleophilic. Therefore, for any N-functionalization reaction, it is essential to first convert the salt to its free base form. This is a critical first step that prevents reaction failure.

Protocol 2.1: Free-Basing of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl
  • Dissolve the HCl salt (1.0 eq) in deionized water (10 mL per gram of salt).

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with gentle swirling until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a clear oil or low-melting solid. The product is typically used immediately in the next step without further purification.

Core Synthetic Strategies for Library Generation

The true power of this scaffold lies in its capacity for divergent synthesis, where a common intermediate is used to generate a wide array of analogs. The two primary handles for diversification are the piperidine nitrogen and the C4-ester group.

G cluster_start Starting Material cluster_core Core Intermediate cluster_n_div N-Diversification cluster_c4_div C4-Diversification cluster_products Compound Libraries A Ethyl 4-isopropyl-4- piperidinecarboxylate HCl B Free Base (Secondary Amine) A->B  Aqueous Base  (Protocol 2.1) C1 N-Alkylation / Reductive Amination B->C1 C2 N-Arylation (e.g., Buchwald-Hartwig) B->C2 C3 N-Acylation / N-Sulfonylation B->C3 D1 Ester Hydrolysis B->D1 LiOH or NaOH (Protocol 3.2.1) P1 N-Substituted Esters C1->P1 R¹-X C2->P1 R¹-X C3->P1 R¹-X D2 Carboxylic Acid D1->D2 D3 Amide Coupling D2->D3 R²-NH₂, Coupling Agent (Protocol 3.2.2) P2 N-Substituted Amides D3->P2

Figure 1: A high-level workflow for generating diverse compound libraries.

Diversification at the Piperidine Nitrogen

The secondary amine of the free-based piperidine is a versatile nucleophile, readily participating in a range of bond-forming reactions. These are ideal for parallel synthesis formats.

Causality: Reductive amination is a robust and reliable method for forming C-N bonds, particularly suitable for library synthesis due to its tolerance of various functional groups on the aldehyde or ketone coupling partner. The reaction proceeds via an iminium ion intermediate which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than other hydrides like NaBH₄ or NaBH₃CN, and it does not require stringent pH control.

  • Array Preparation: In a 96-well plate or an array of reaction vials, dispense a solution of the free-base piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde/Ketone Addition: To each well, add a unique aldehyde or ketone (1.1 eq).

  • Reducing Agent: Add solid sodium triacetoxyborohydride (STAB) (1.5 eq) to each well. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation, though it's often not necessary.

  • Reaction: Seal the plate/vials and shake at room temperature for 12-24 hours.

  • Monitoring & Work-up: Monitor a representative reaction by LC-MS. Upon completion, quench the reactions by adding saturated aqueous NaHCO₃. Extract with DCM, and isolate the products using a parallel purification system (e.g., mass-directed automated flash chromatography).

ParameterConditionRationale
Solvent DCM, DCE, THFGood solubility for reactants, compatible with STAB.
Reducing Agent NaBH(OAc)₃Mild, selective, and does not require pH control.
Temperature Room TemperatureSufficient for most aldehydes and non-hindered ketones.
Stoichiometry Amine:Aldehyde:STAB = 1:1.1:1.5Slight excess of aldehyde drives imine formation.
Diversification via the C4-Ester Moiety

The ethyl ester provides a second point for diversification, most commonly through conversion to amides, which are prevalent in bioactive molecules. This requires a two-step sequence: hydrolysis followed by amide coupling.

Causality: Saponification using a strong base like lithium hydroxide (LiOH) is the standard method for hydrolyzing esters. The reaction is irreversible because the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol byproduct. A co-solvent system like THF/Water or Methanol/Water is used to ensure all reactants are in the same phase.

  • Dissolve the N-protected piperidine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the organic solvent (THF) under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

Causality: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[3] Coupling reagents are required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[4] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that forms a reactive HOBt-ester, minimizing side reactions and racemization (if chiral centers are present).[3][5] An organic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the generated acids and maintain a free amine nucleophile.

  • Array Preparation: Dispense a solution of the piperidine-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) into a 96-well plate or reaction vials.

  • Amine Addition: Add a diverse library of primary or secondary amines (1.1 eq) to the individual wells.

  • Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction: Seal the plate/vials and shake at room temperature for 4-18 hours.

  • Work-up & Purification: Monitor a representative reaction by LC-MS. Upon completion, dilute the reaction mixtures with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The final products are then purified via parallel chromatography.

G A Carboxylic Acid (R-COOH) C Activated O-Acyl- tetramethylisouronium Ion A->C + B HATU B->C E Amide Product (R-CONHR') C->E + D Amine (R'-NH₂) D->E F Tetramethylurea + HOBt Byproducts E->F generates

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

Ethyl 4-isopropyl-4-piperidinecarboxylate HCl is a powerful and versatile building block for constructing diverse and medicinally relevant compound libraries. Its 4,4-disubstituted pattern provides a rigid three-dimensional core, while its two orthogonal functional handles—the secondary amine and the ethyl ester—allow for systematic exploration of chemical space through robust and scalable synthetic protocols such as reductive amination and amide coupling. By following the validated procedures outlined in this note, drug discovery professionals can efficiently generate novel libraries of sp³-rich compounds, increasing the probability of identifying high-quality lead candidates.

References

  • de la Cuesta, U., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 27(19), 6649. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Pethidine. Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. Available from: [Link]

  • D'Acquarica, I., et al. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules, 25(23), 5649. Available from: [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 678-684. Available from: [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2011(9), 209-219. Available from: [Link]

  • Zhang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 721-736. Available from: [Link]

  • Sputa, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4991. Available from: [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Ariyarathna, J. P., et al. (2023). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 59(46), 6418-6421. Available from: [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1374. Available from: [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Reilley, M. D., et al. (2000). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of Combinatorial Chemistry, 2(4), 347-355. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Ciaffoni, N., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(18), 4293. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylpiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis of 4-substituted piperidines.

Section 1: Reductive Amination

Reductive amination is a widely employed method for constructing the piperidine ring or for introducing substituents. It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ.

Question 1: I'm attempting a reductive amination to form a 4-substituted piperidine, but my yields are low and I'm seeing a complex mixture of products. What are the likely side reactions?

Answer: Low yields and product mixtures in reductive amination are often due to several competing side reactions. The primary culprits are typically over-alkylation of the desired secondary amine and the formation of stable, unreactive intermediates.

  • Over-alkylation: The newly formed secondary piperidine can be more nucleophilic than the starting primary amine, leading to a second reaction with the carbonyl compound and subsequent reduction to form a tertiary amine byproduct.

  • Formation of Aldol or Other Condensation Products: The starting ketone or aldehyde can undergo self-condensation reactions, especially under basic or acidic conditions, leading to impurities.

  • Incomplete Imine/Enamine Formation or Reduction: The equilibrium between the carbonyl compound, amine, and the imine/enamine intermediate may not favor the intermediate, or the reducing agent may not be effective for the specific substrate.

Troubleshooting Guide:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the amine (1.1-1.2 equivalents).This shifts the equilibrium towards imine/enamine formation and minimizes the amount of unreacted carbonyl compound available for side reactions.
Order of Addition Add the reducing agent slowly to the pre-formed imine/enamine mixture.This allows the imine/enamine to form in sufficient concentration before the reduction step, minimizing the reduction of the starting carbonyl compound.
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).[1]STAB is particularly effective for reductive aminations as it is less likely to reduce the starting carbonyl compound and is tolerant of a wider range of functional groups.[1]
pH Control Maintain a slightly acidic pH (around 5-6).This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, while minimizing acid-catalyzed side reactions.

Experimental Protocol: Minimizing Over-Alkylation in Reductive Amination

  • To a solution of the ketone/aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by techniques like TLC or NMR.

  • In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Add the STAB solution/suspension dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at room temperature until completion (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My reductive amination is very slow or stalls completely. What factors could be hindering the reaction rate?

Answer: A sluggish reductive amination can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can significantly slow down the rate of imine/enamine formation.

  • Electronic Effects: Electron-withdrawing groups on the amine can reduce its nucleophilicity, while electron-donating groups on the carbonyl compound can decrease its electrophilicity.

  • Improper pH: As mentioned, pH is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the intermediates.

Troubleshooting Guide:

ParameterRecommendationRationale
Catalyst Add a catalytic amount of a weak acid, such as acetic acid.This can accelerate imine formation without promoting side reactions.
Temperature Gently heat the reaction mixture (e.g., to 40-50 °C).This can help overcome the activation energy barrier, especially for sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.
Solvent Use a solvent that can azeotropically remove water, such as toluene, with a Dean-Stark trap.This drives the equilibrium towards imine/enamine formation by removing the water byproduct.

Section 2: N-Alkylation of 4-Substituted Piperidines

Direct alkylation of the piperidine nitrogen is a common method for introducing N-substituents. However, this reaction is notoriously prone to over-alkylation.

Question 3: I am trying to mono-alkylate a 4-substituted piperidine, but I am consistently getting a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation. The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2]

Troubleshooting Guide:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the piperidine (1.2-1.5 equivalents) relative to the alkylating agent.This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.
Rate of Addition Add the alkylating agent slowly and dropwise to the reaction mixture.This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine. The use of a syringe pump is highly recommended for precise control.[2]
Base Use a bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base).This base will scavenge the acid produced during the reaction without competing with the piperidine as a nucleophile.[2]
Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).This can help to control the reaction rate and improve selectivity.

Experimental Protocol: Selective Mono-N-Alkylation of a 4-Substituted Piperidine

  • Dissolve the 4-substituted piperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.0 eq) dropwise to the stirred solution over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Visualization of N-Alkylation Side Reaction

N_Alkylation Piperidine 4-Substituted Piperidine (Secondary Amine) TertiaryAmine Desired Product (Tertiary Amine) Piperidine->TertiaryAmine + R-X (Desired Reaction) AlkylHalide Alkyl Halide (R-X) QuatSalt Side Product (Quaternary Ammonium Salt) TertiaryAmine->QuatSalt + R-X (Over-alkylation)

Caption: Desired mono-alkylation versus over-alkylation side reaction.

Section 3: Michael Addition Reactions

The conjugate addition of a piperidine to an α,β-unsaturated carbonyl compound (Michael addition) is a powerful C-N bond-forming reaction. However, it can be complicated by competing reactions.

Question 4: I am performing a Michael addition of a 4-substituted piperidine to an acrylate, but I am observing significant polymerization of the acrylate. How can I prevent this?

Answer: Polymerization of the Michael acceptor is a common side reaction, especially with reactive acrylates. This is often initiated by the basicity of the piperidine or by trace impurities.

Troubleshooting Guide:

ParameterRecommendationRationale
Inhibitor Ensure your Michael acceptor contains a radical inhibitor (e.g., hydroquinone or BHT). If not, add a small amount.This will prevent free-radical polymerization.
Temperature Maintain a low reaction temperature (e.g., 0 °C or below).Polymerization is often thermally initiated, and lower temperatures will slow this process.
Rate of Addition Add the piperidine slowly to a solution of the Michael acceptor.This keeps the concentration of the basic piperidine low at any given time, minimizing base-catalyzed polymerization.
Solvent Use a protic solvent like ethanol or methanol.Protic solvents can solvate the enolate intermediate, potentially reducing its reactivity towards initiating polymerization.

Section 4: General Troubleshooting and Purification

Question 5: What are the most effective methods for purifying 4-substituted piperidines from common reaction byproducts?

Answer: The purification strategy will depend on the specific properties of your desired product and the impurities. However, a combination of the following techniques is usually effective:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperidines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the piperidine.

    • Extract the free-based piperidine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For piperidines, it is often necessary to add a small amount of a basic modifier, such as triethylamine (typically 1-2%), to the eluent system to prevent the basic product from streaking on the silica gel.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

Visualization of a General Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Reaction Mixture Extraction Acid-Base Extraction Start->Extraction Chromatography Column Chromatography (with base modifier) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization PureProduct Pure 4-Substituted Piperidine Crystallization->PureProduct

Caption: A general workflow for the purification of 4-substituted piperidines.

References

  • D. M. T. Chan, K. L. Monaco, R. P. Wang, M. P. Winters, Tetrahedron Lett.1998 , 39, 2933-2936. (DOI: )

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem.1996 , 61, 3849-3862. (DOI: )

  • E. Podyacheva, O. I. Afanasyev, A. A. Tsygankov, M. Makarova, D. Chusov, Synthesis2019 , 51, 2667-2677. (DOI: )

  • J. C. Anderson, S. C. M. Rees, Chem. Commun.2005 , 3460-3461. (DOI: )

  • S. G. O'Brien, M. B. Mitchell, J. Org. Chem.2003 , 68, 8037-8043. (DOI: )

  • Various authors, "Procedure for N-alkylation of Piperidine?", ResearchGate, 2017 . ([Link])

  • A. B. Smith III, M. C. Kozlowski, J. Am. Chem. Soc.1994 , 116, 1047-1048. (DOI: )

  • L. S. Hegedus, Transition Metals in the Synthesis of Complex Organic Molecules, University Science Books, 1999.
  • Organic Chemistry Portal, "Reductive Amination", Organic Chemistry Portal. ([Link])

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Definitive NMR Characterization of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug development and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a substituted piperidine derivative representative of scaffolds commonly found in pharmacologically active compounds.

We will dissect the spectral data, explaining the causal relationships between the molecule's structure and the resulting NMR signals. Furthermore, this guide will compare the informational value derived from NMR with that of other common analytical techniques and contextualize the data by comparing it to a simpler molecular analogue. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for interpreting complex NMR spectra with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR data, the atoms of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl have been numbered as shown below. This numbering convention will be used throughout the guide for spectral assignments.

cluster_mol Ethyl 4-isopropyl-4-piperidinecarboxylate HCl N1 N⁺H₂ (1) C2 C (2) N1->C2 C3 C (3) C2->C3 C4 C (4) C3->C4 C5 C (5) C4->C5 C7 C (7) C4->C7 C10 C (10) C4->C10 C6 C (6) C5->C6 C6->N1 C8 C (8) C7->C8 C9 C (8') C7->C9 O11 O (11) C10->O11 =O O14 O (14) C10->O14 C12 C (12) C13 C (13) C12->C13 O14->C12

Caption: Structure of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The hydrochloride salt form and the choice of a suitable deuterated solvent, such as DMSO-d₆, are critical for obtaining a well-resolved spectrum, particularly for observing the exchangeable N⁺H₂ protons.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4-isopropyl-4-piperidinecarboxylate HCl (in DMSO-d₆)

Proton Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
1 (N⁺H₂)~9.0 - 9.5broad singlet2H-Exchangeable acidic protons on the protonated nitrogen, broadened by quadrupole effects and exchange.
12 (-OCH₂ CH₃)~4.15quartet (q)2HJ = 7.1Methylene protons adjacent to the ester oxygen, deshielded. Coupled to the three methyl protons of C13.[1]
2, 6 (ax, eq)~3.0 - 3.4multiplet (m)4H-Diastereotopic protons on carbons adjacent to the protonated nitrogen, significantly deshielded. Complex splitting due to geminal and vicinal coupling.
3, 5 (ax, eq)~1.8 - 2.2multiplet (m)4H-Piperidine ring methylene protons. Complex splitting pattern.
7 (-CH (CH₃)₂)~2.0 - 2.3septet (sept)1HJ = 6.8Methine proton of the isopropyl group, coupled to the six equivalent methyl protons.
13 (-OCH₂CH₃ )~1.20triplet (t)3HJ = 7.1Methyl protons of the ethyl group, coupled to the two methylene protons of C12.[2]
8, 8' (-CH(CH₃ )₂)~0.90doublet (d)6HJ = 6.8Equivalent methyl protons of the isopropyl group, coupled to the single methine proton of C7.
Expert Insights: Decoding the ¹H Spectrum
  • The Piperidine Ring Protons (H2-H6): The piperidine ring exists in a chair conformation. Protons at positions 2 and 6, being adjacent to the electron-withdrawing protonated nitrogen (N⁺H₂), are shifted significantly downfield. Similarly, protons at positions 3 and 5 are also deshielded, but to a lesser extent. Due to the substitution at the C4 position, the protons on each methylene group (e.g., the two protons on C2) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling). This, combined with coupling to adjacent protons (vicinal coupling), results in complex multiplets.

  • The Isopropyl Group (H7, H8, H8'): This group gives rise to two characteristic signals: a septet for the lone methine proton (H7) and a doublet for the six equivalent methyl protons (H8, H8'). The "n+1 rule" perfectly predicts these multiplicities: the H7 proton is coupled to 6 adjacent protons (6+1=7, a septet), and the H8/H8' protons are coupled to one adjacent proton (1+1=2, a doublet).

  • The Ethyl Ester Group (H12, H13): This is another classic pattern. The methylene protons (H12) are adjacent to the electronegative oxygen atom, shifting them downfield to around 4.15 ppm.[1] They are split into a quartet by the three neighboring methyl protons (H13). The methyl protons (H13) appear further upfield and are split into a triplet by the two methylene protons (H12).[2][3]

  • Solvent and Salt Form: The use of DMSO-d₆ is a deliberate choice. In solvents like D₂O or CD₃OD, the acidic N⁺H₂ protons would rapidly exchange with deuterium, causing their signal to disappear.[4] DMSO-d₆ is a polar, aprotic solvent that slows this exchange, allowing the broad N⁺H₂ signal to be observed, confirming the presence of the hydrochloride salt.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This allows for a direct count of non-equivalent carbons and gives valuable information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4-isopropyl-4-piperidinecarboxylate HCl (in DMSO-d₆)

Carbon Number(s)Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment Rationale
10 (C =O)~174Quaternary (C)Carbonyl carbon of the ester group, characteristically found in this downfield region.[6][7]
12 (-OC H₂CH₃)~61Methylene (CH₂)Methylene carbon of the ethyl ester, bonded to oxygen.
2, 6~45Methylene (CH₂)Piperidine carbons adjacent to the nitrogen. The positive charge on the nitrogen has a deshielding effect.
4~42Quaternary (C)The only quaternary sp³ carbon in the molecule, substituted with four other carbon atoms.
7 (-C H(CH₃)₂)~35Methine (CH)Methine carbon of the isopropyl group.
3, 5~28Methylene (CH₂)Piperidine carbons beta to the nitrogen.
8, 8' (-CH(C H₃)₂)~17Methyl (CH₃)The two equivalent methyl carbons of the isopropyl group.
13 (-OCH₂C H₃)~14Methyl (CH₃)Methyl carbon of the ethyl group, typically found in the upfield region.
Expert Insights: Decoding the ¹³C Spectrum
  • Functional Group Regions: The spectrum is clearly divided into functional group regions. The ester carbonyl carbon (C10) is the most deshielded, appearing far downfield around 174 ppm, a hallmark of ester functionalities.[7][8]

  • Quaternary Carbon (C4): The signal for the quaternary carbon at C4 is expected to be of lower intensity compared to the protonated carbons. This is a characteristic feature in ¹³C NMR due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. Its chemical shift is influenced by the four carbon substituents attached to it.

  • Symmetry: The equivalence of the two methyl carbons (C8, C8') in the isopropyl group and the carbons on opposite sides of the piperidine ring (C2/C6 and C3/C5) leads to a reduced number of signals compared to the total number of carbons. This simplifies the spectrum and provides structural information. The two methyl carbons of the isopropyl group are equivalent because of the free rotation around the C4-C7 bond.[9]

Comparative Analysis: A Multi-faceted Approach to Validation

Relying on 1D NMR alone can sometimes be ambiguous. A robust characterization involves comparing data from multiple sources to build a self-validating system.

Internal Comparison: The Power of 2D NMR

To confirm the assignments made in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. We would expect to see cross-peaks connecting:

    • H12 (-OCH₂ -) and H13 (-CH₃ ).

    • H7 (-CH -) and H8/8' (-CH₃ ).

    • H2/H6 and H3/H5 on the piperidine ring. This provides an unambiguous confirmation of the connectivity within these spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment directly links each proton to the carbon it is attached to. This would definitively correlate the proton and carbon signals listed in Tables 1 and 2, for example, showing a cross-peak between the proton signal at ~4.15 ppm and the carbon signal at ~61 ppm, confirming the assignment of C12 and H12.

External Comparison: NMR vs. Other Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
NMR Spectroscopy Precise atom connectivity, stereochemistry, 3D structure, dynamic processes.Unrivaled detail in molecular structure determination.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; provides exact mass.Does not provide information on atom connectivity or stereochemistry. Multiple isomers could have the same mass.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-H).Fast, simple, and good for identifying key functional groups.Provides very limited information on the overall molecular skeleton; cannot distinguish between isomers.

While MS would confirm the molecular weight (215.32 g/mol for the free base) and IR would show a strong C=O stretch (~1730 cm⁻¹) and N-H stretches, neither technique could differentiate this molecule from a constitutional isomer, such as one where the isopropyl group is at the C3 position. Only NMR provides the detailed connectivity map required for unequivocal identification.

Analogue Comparison: Effect of the Isopropyl Group

Comparing the spectra of our target molecule with that of Ethyl 4-piperidinecarboxylate [10][11] is highly instructive.

  • In the ¹H NMR of Ethyl 4-piperidinecarboxylate, the signal for the proton at C4 would be a multiplet around 2.4 ppm. In our target molecule, this proton is replaced by the isopropyl group, and its signal is absent.

  • In the ¹³C NMR, the C4 carbon in Ethyl 4-piperidinecarboxylate is a methine (CH) appearing around 41 ppm. In our target, the C4 is a quaternary carbon, and its signal would be expected to shift slightly and, most notably, have a much lower intensity.

  • The most obvious difference is the appearance of the distinct septet and doublet signals for the isopropyl group in our target molecule, which are completely absent in the simpler analogue.

Experimental Protocols

Scientific integrity demands reproducible and well-documented experimental methods.

Workflow for NMR Analysis

cluster_workflow NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) h1 1. Acquire ¹H NMR Spectrum (Observe multiplicities, integrations) prep->h1 c13 2. Acquire ¹³C{¹H} NMR Spectrum (Count unique carbons) h1->c13 cosy 3. Acquire ¹H-¹H COSY (Confirm H-H couplings) c13->cosy hsqc 4. Acquire ¹H-¹³C HSQC (Link protons to carbons) cosy->hsqc analysis 5. Data Analysis & Assignment (Integrate all data) hsqc->analysis report 6. Final Structure Confirmation analysis->report

Sources

A Comparative Guide to the Biological Activity of 4-Substituted Piperidine Carboxylates: Insights from Ethyl 4-isopropyl-4-piperidinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide delves into the nuanced world of 4-substituted piperidine carboxylates, with a specific focus on understanding the anticipated biological profile of Ethyl 4-isopropyl-4-piperidinecarboxylate by examining its structural analogs. While direct experimental data for this specific molecule is not extensively available in the public domain, a wealth of information on related compounds allows for a robust, data-driven comparative analysis.

This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the central nervous system (CNS), particularly in the areas of analgesia and neurotransmitter modulation. We will explore the structure-activity relationships (SAR) that govern the interaction of these molecules with key biological targets, such as opioid receptors and dopamine transporters.

The 4-Piperidinecarboxylate Core: A Versatile Pharmacophore

The 4-piperidinecarboxylate moiety serves as a foundational element in numerous biologically active compounds. The ester functional group can act as a hydrogen bond acceptor and its lipophilicity can be tuned by modifying the alkyl group, influencing pharmacokinetic properties like membrane permeability and metabolic stability. The piperidine ring itself, particularly the nitrogen atom, is often crucial for interaction with biological targets, typically existing in a protonated state at physiological pH to form ionic bonds.

Structure-Activity Relationships: Unpacking the Influence of Substituents

The biological activity of 4-piperidinecarboxylate derivatives is profoundly influenced by the nature of the substituents at the 4-position of the piperidine ring and the ester moiety.

Impact of 4-Position Substitution on Opioid Receptor Affinity

Research into 4,4-disubstituted piperidines has revealed a strong correlation between the substituents at the 4-position and analgesic activity, often mediated by opioid receptors.[2] A series of 4,4-disubstituted piperidines demonstrated potent analgesic properties, with several analogs exhibiting high affinity for opioid receptors in rat brain membranes.[2]

For instance, studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines, which are flexible fragments of morphine, have shown that varying the bulk of the 4-alkyl substituent from methyl to n-propyl to t-butyl significantly modulates opioid receptor binding affinities and efficacies.[3] Generally, these compounds exhibit a preference for the µ-opioid receptor.[3] Based on these findings, it can be extrapolated that the isopropyl group in Ethyl 4-isopropyl-4-piperidinecarboxylate would likely contribute to its affinity and selectivity for opioid receptors. The branched nature of the isopropyl group may offer a different conformational profile compared to linear alkyl chains, potentially influencing receptor interaction.

Table 1: Comparative Opioid Receptor Binding Affinity of 4-Alkyl-4-(m-hydroxyphenyl)piperidine Analogs

4-Alkyl SubstituentN-Substituentµ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
MethylMethylData not specifiedPotent
n-PropylMethylData not specifiedModerate
t-ButylMethylData not specifiedWeak

Note: Specific Ki values were not provided in the abstract, but the relative potencies were described. The table illustrates the trend of decreasing potency with increasing bulk of the 4-alkyl group.

Influence of 4-Position Substitution on Dopamine Transporter (DAT) Affinity

The piperidine scaffold is also a key component of many dopamine transporter (DAT) inhibitors. The affinity of these compounds for DAT is sensitive to the substitution pattern on the piperidine ring. For example, a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines showed that the stereochemistry of the substituent at the 4-position influences selectivity for DAT over the serotonin transporter (SERT).[4]

While direct data for 4-isopropyl-4-carboxypiperidines on DAT is scarce, studies on related structures suggest that the size and nature of the 4-substituent are critical for potent and selective DAT inhibition.[5] It is plausible that the isopropyl group in Ethyl 4-isopropyl-4-piperidinecarboxylate could modulate its interaction with the DAT binding pocket.

Experimental Protocols for Biological Evaluation

To ascertain the precise biological activity of Ethyl 4-isopropyl-4-piperidinecarboxylate and its analogs, a series of in vitro and in vivo assays are essential.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Ethyl 4-isopropyl-4-piperidinecarboxylate and its analogs for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Test compounds (Ethyl 4-isopropyl-4-piperidinecarboxylate and analogs).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), naloxone (for non-specific binding), or test compound.

  • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram 1: Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions mix Mix Membranes, Radioligand, & Compound prep_compounds->mix prep_reagents Prepare Membranes & Radioligand prep_reagents->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow of a radioligand binding assay.

In Vivo Hot Plate Test for Analgesic Activity

This assay assesses the central analgesic activity of a compound in rodents.

Objective: To evaluate the analgesic efficacy of Ethyl 4-isopropyl-4-piperidinecarboxylate and its analogs.

Materials:

  • Male Swiss Webster mice (or other suitable rodent model).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds and vehicle control (e.g., saline).

  • Morphine as a positive control.

Procedure:

  • Acclimate the mice to the testing room and apparatus.

  • Record the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Administer the test compound, vehicle, or morphine via a specific route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the duration of action.

Diagram 2: Hot Plate Test Experimental Workflow

G acclimation Animal Acclimation baseline Baseline Latency Measurement acclimation->baseline dosing Administer Test Compound/Vehicle baseline->dosing post_dosing Post-Dosing Latency Measurement (Multiple Time Points) dosing->post_dosing analysis Calculate %MPE & Analyze Data post_dosing->analysis

Caption: Workflow of the in vivo hot plate test.

Comparative Analysis and Future Directions

The available literature strongly suggests that Ethyl 4-isopropyl-4-piperidinecarboxylate possesses the potential for biological activity, likely as a modulator of opioid receptors and/or dopamine transporters. The ethyl ester group will influence its pharmacokinetic profile, while the isopropyl group at the 4-position is expected to play a key role in determining its affinity and selectivity for its biological target(s).

To build a comprehensive understanding, future research should focus on:

  • Synthesis and in vitro characterization: The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate is a prerequisite for its biological evaluation. Subsequent in vitro assays, such as the radioligand binding assays described, will provide definitive data on its receptor affinity profile.

  • Functional assays: Beyond binding affinity, functional assays (e.g., GTPγS binding or cAMP assays) are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

  • In vivo studies: Following promising in vitro results, in vivo studies in animal models of pain or other relevant CNS disorders will be necessary to establish its therapeutic potential.

  • Analog synthesis and SAR studies: A systematic exploration of analogs with variations in the 4-alkyl substituent and the ester group will help to refine the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

By leveraging the existing knowledge base of 4-substituted piperidine derivatives and conducting targeted experimental work, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Izenwasser, S., et al. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 41(22), 4345-4357. [Link]

  • Kozlowski, K. M., et al. (2001). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 11(18), 2469-2472. [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • Schwyzer, R. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(11), 2106-2114. [Link]

  • Vasilevsky, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]

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A Comparative Guide to the Qualification of Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed. A well-characterized reference standard serves as the benchmark against which all analytical measurements are compared, ensuring the identity, purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide provides a comprehensive framework for the qualification and comparison of commercially available reference standards of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

This document is structured to provide not just a set of procedures, but a logical and scientifically-grounded approach to selecting and validating a suitable reference standard from different suppliers. We will delve into the critical analytical techniques required for a thorough characterization, offering detailed experimental protocols and the scientific rationale behind each step.

The Critical Role of a Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[1] Its primary purpose is to ensure the accuracy and reliability of quantitative and qualitative analyses throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guidelines provide a framework for the establishment and use of reference standards, emphasizing the need for comprehensive characterization to confirm their fitness for purpose.[2][3][4]

Part 1: Head-to-Head Comparison of Commercial Reference Standards

For the purpose of this guide, we will hypothetically compare two commercially available reference standards of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, designated as RS-A (from a well-established supplier) and RS-B (from an alternative vendor). The following sections will outline the experimental data that should be generated and compared to qualify these standards.

Visual and Physical Characterization

A preliminary yet crucial step is the visual inspection and determination of basic physical properties. Any discrepancy in appearance or solubility compared to known data can be an early indicator of impurities or incorrect material.

Table 1: Physical Properties Comparison

ParameterRS-A SpecificationRS-B SpecificationExperimental Findings
Appearance White to off-white crystalline powderWhite crystalline solidRS-A: Off-white powder; RS-B: White crystalline powder
Solubility Soluble in water and methanolSoluble in waterBoth standards freely soluble in water and methanol
Identity Confirmation: Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structural integrity. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous identification.

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for elucidating the chemical structure of a molecule.[5] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum should correspond to the unique carbon atoms in the molecule.

Table 2: Comparative ¹H-NMR Data (400 MHz, DMSO-d₆)

AssignmentExpected Chemical Shift (ppm)RS-A (ppm)RS-B (ppm)Comments
-CH(CH₃)₂ ~2.0 - 2.2 (m)2.152.16Consistent
-CH(CH₃)₂ ~0.9 - 1.1 (d)1.021.03Consistent
Piperidine-H ~2.8 - 3.5 (m)3.1-3.43.1-3.4Consistent
-OCH₂CH₃ ~4.0 - 4.2 (q)4.124.13Consistent
-OCH₂CH₃ ~1.1 - 1.3 (t)1.211.22Consistent
NH₂⁺ ~8.5 - 9.5 (br s)9.19.2Consistent

Mass spectrometry provides information about the molecular weight of the compound. For Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, the expected molecular ion for the free base (C₁₁H₂₁NO₂) is approximately 199.16 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique for this analysis.

Table 3: Mass Spectrometry Data

ParameterExpected Value (m/z)RS-A (m/z)RS-B (m/z)
[M+H]⁺ 200.16200.17200.16
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of purity assessment. It separates the main compound from any process-related impurities or degradation products. For piperidine-based compounds, a reversed-phase C18 column is often effective.[6][7][8][9]

Table 4: HPLC Purity Comparison

ParameterRS-ARS-B
Purity (by area %) 99.8%99.5%
Largest Impurity 0.12%0.25%
Total Impurities 0.20%0.50%
Potency Determination: Quantitative NMR (qNMR)

While HPLC provides a purity value, it does not directly measure the amount of the active substance. Quantitative NMR (qNMR) is an absolute quantification method that can determine the exact concentration or purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[3]

Table 5: qNMR Potency Assessment

ParameterRS-ARS-B
Assay (as is basis) 99.7%99.1%
Water Content: Karl Fischer Titration

The presence of water can affect the potency of a reference standard. Karl Fischer titration is the gold standard for determining the water content in pharmaceutical substances.[10]

Table 6: Water Content by Karl Fischer Titration

ParameterRS-ARS-B
Water Content (%) 0.15%0.40%
Residual Solvents and Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a valuable tool for identifying the presence of residual solvents and assessing the thermal stability of the compound. For a hydrochloride salt, a weight loss step at higher temperatures can indicate decomposition.

Table 7: Thermogravimetric Analysis Summary

ParameterRS-ARS-B
Weight Loss up to 120°C 0.1%0.3%
Decomposition Onset ~210°C~205°C

Part 2: Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and robust analytical methods are essential. The following section provides step-by-step protocols for the key experiments outlined above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride from potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Quantitative NMR (qNMR) for Potency Assessment

This protocol uses an internal standard for the absolute quantification of the reference standard.

  • Instrumentation: NMR spectrometer (≥ 400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride reference standard into a clean, dry vial.

    • Accurately weigh about 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the quartet of the -OCH₂CH₃ group) and the singlet of the maleic acid internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Karl Fischer Titration for Water Content

This method determines the amount of water present in the reference standard.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation: Accurately weigh an appropriate amount of the reference standard (typically 50-100 mg for volumetric titration) and add it directly to the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

Thermogravimetric Analysis (TGA)

This protocol assesses thermal stability and the presence of volatile residues.

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Size: 5-10 mg.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 300°C at a rate of 10°C/min.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

Part 3: Visualization of the Reference Standard Qualification Workflow

The following diagram illustrates the logical flow of experiments for qualifying a new batch of a reference standard or comparing standards from different suppliers.

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Potency cluster_3 Content of Volatiles cluster_4 Final Qualification A Receive Candidate Reference Standard B Visual & Physical Characterization A->B C ¹H and ¹³C NMR Spectroscopy B->C D Mass Spectrometry E HPLC for Purity & Impurity Profile D->E F Quantitative NMR (qNMR) for Potency E->F G Karl Fischer for Water Content F->G H TGA for Residual Solvents & Stability G->H I Compare Data to Specifications H->I J Issue Certificate of Analysis I->J

Caption: Workflow for Reference Standard Qualification.

Conclusion and Recommendations

Based on the hypothetical data presented, RS-A demonstrates higher purity, a more accurate potency assessment, lower water content, and slightly better thermal stability compared to RS-B . Therefore, for use as a primary reference standard in critical quantitative applications, RS-A would be the recommended choice. RS-B may be suitable as a working standard for less critical applications, but its higher impurity profile and lower potency should be taken into account when establishing specifications and acceptance criteria.

Ultimately, the selection of a reference standard supplier should be based on a thorough in-house qualification that generates empirical data. This guide provides the scientific framework and practical methodologies to conduct such a comparison, ensuring the selection of a reference standard that upholds the integrity and reliability of your analytical data.

References

  • European Medicines Agency. (2023). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]

  • Nguyen, T. X. M., et al. (2024). Development of a Quantitative Method for Hydroxychavicol in the Ethyl Acetate Fraction of Piper betle L. Ethanol Extract Using High-Performance Liquid Chromatography. VNU Journal of Science: Medical and Pharmaceutical Sciences, 40(4).
  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Secondary Reference Standard Qualification. Retrieved from [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • SciELO. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Retrieved from [Link]

  • Research Results in Pharmacology. (2023). Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

The Strategic Pivot: A Comparative Guide to Drug Efficacy from Diverse Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific structural motifs in pharmaceuticals.[1][2] Its prevalence is not a matter of chance, but a direct consequence of its favorable physicochemical properties. The piperidine scaffold imparts a three-dimensional character to molecules, allowing for precise spatial orientation of functional groups to interact with biological targets.[3] Furthermore, its saturated nature often confers metabolic stability, and the basic nitrogen atom can be crucial for receptor binding and modulating pharmacokinetic properties such as solubility and cell permeability.[3] This guide delves into a critical aspect of drug design: how the selection of a specific piperidine intermediate dictates the synthetic route and, ultimately, the pharmacological efficacy of the final drug product. We will dissect and compare the therapeutic outcomes of drugs synthesized from two distinct and widely utilized classes of piperidine intermediates: 4-Piperidones and Piperidine Carboxylic Acids . Through a detailed examination of synthetic pathways, experimental data, and structure-activity relationships (SAR), this guide will illuminate the causal links between the choice of starting material and the clinical performance of the resulting drugs.

Part 1: The 4-Piperidone Route - A Gateway to Potent Opioid Analgesics

The 4-piperidone core, particularly the N-protected form N-Boc-4-piperidone, is a versatile and extensively used intermediate in the synthesis of potent analgesics, most notably the fentanyl class of µ-opioid receptor agonists.[4][5] The carbonyl group at the 4-position serves as a key handle for introducing the critical N-aryl substituent, a hallmark of many potent opioids.

Case Study: Fentanyl and its Analogues

Fentanyl, a synthetic opioid estimated to be 50 to 100 times more potent than morphine, is a prime example of a drug synthesized from a 4-piperidone intermediate.[6] Its analogues, such as carfentanil and remifentanil, which also originate from similar synthetic strategies, exhibit dramatically different potency and pharmacokinetic profiles.

The synthesis of fentanyl from N-Boc-4-piperidone is a multi-step process that underscores the strategic utility of this intermediate. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial for controlling reactivity during the initial steps.

Fentanyl_Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A N-Boc-4-anilino-piperidine N-Boc-4-piperidone->Intermediate_A  Aniline, NaBH(OAc)3 Aniline Aniline Intermediate_B N-Boc-N-(4-piperidyl)-N-phenylpropanamide Intermediate_A->Intermediate_B Propionyl chloride Intermediate_C N-(4-piperidyl)-N-phenylpropanamide Intermediate_B->Intermediate_C  HCl Fentanyl Fentanyl Intermediate_C->Fentanyl Phenethyl bromide

Caption: Synthetic workflow for Fentanyl from N-Boc-4-piperidone.

Detailed Protocol: Synthesis of Fentanyl from N-Boc-4-piperidone [7]

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane, acetic acid (1.0 eq) is added, and the mixture is cooled in an ice bath. Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise. The reaction is stirred and allowed to warm to room temperature overnight. The reaction is quenched with aqueous NaOH, and the product, N-Boc-4-(phenylamino)piperidine, is extracted with dichloromethane.

  • Acylation: The crude product from the previous step is dissolved in dichloromethane, and diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of propionyl chloride. The reaction mixture is stirred at room temperature until completion. The resulting N-Boc protected precursor is then worked up.

  • Deprotection: The Boc protecting group is removed by treating the intermediate with 4M aqueous HCl at room temperature for several hours. The solution is then basified with aqueous NaOH and extracted to yield N-phenyl-N-(piperidin-4-yl)propionamide.

  • N-Alkylation: The deprotected intermediate is then alkylated with phenethyl bromide in the presence of a base to yield fentanyl.

Efficacy Comparison of Fentanyl Analogues

The 4-piperidone backbone allows for facile modification at several positions, leading to a wide range of analogues with vastly different efficacies. This is primarily assessed by their binding affinity (Ki) to the µ-opioid receptor.

DrugKey Structural Difference from Fentanylµ-Opioid Receptor Binding Affinity (Ki, nM)Relative Potency to Morphine
Fentanyl Reference~1.650-100x
Carfentanil Methyl ester at the 4-position of the piperidine ring~0.22[8]~10,000x[9]
Remifentanil Methyl ester linked to the piperidine nitrogen19.9 ng/ml (EC50)[10]Similar to fentanyl, but ultra-short acting
Alfentanil Tetrazole ring replacing the phenyl group of the N-phenethyl moiety375.9 ng/ml (EC50)[10]10-20x

Data compiled from multiple sources.[8][9][10]

The dramatic increase in potency observed with Carfentanil is attributed to the addition of the methyl ester group, which is believed to enhance binding to a sub-pocket within the µ-opioid receptor.[8] In contrast, the modifications in Remifentanil and Alfentanil primarily affect their pharmacokinetic profiles, with Remifentanil having an ultra-short duration of action due to rapid ester hydrolysis.[10] These differences highlight how subtle modifications to the scaffold derived from the 4-piperidone intermediate can lead to profound changes in drug efficacy and clinical utility.

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay is fundamental to determining the potency of fentanyl and its analogues.[8]

Opioid_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting Membranes Cell Membranes (with µ-opioid receptors) Incubation_Mix Incubate membranes, radioligand, and test compound Membranes->Incubation_Mix Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., Fentanyl) Test_Compound->Incubation_Mix Filtration Rapid Filtration (separate bound/unbound) Incubation_Mix->Filtration Scintillation Scintillation Counting (quantify bound radioligand) Filtration->Scintillation

Caption: Workflow for a competitive µ-opioid receptor binding assay.

Step-by-Step Methodology: [8]

  • Receptor Preparation: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells) are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled µ-opioid receptor agonist (e.g., [³H]-DAMGO) and varying concentrations of the test compound (e.g., fentanyl or its analogues).

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

Part 2: The Piperidine Carboxylic Acid Route - Crafting Local Anesthetics, Antipsychotics, and GABA Uptake Inhibitors

Piperidine carboxylic acids, such as pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid), offer a different synthetic handle—the carboxyl group.[11] The position of this group on the piperidine ring is a critical determinant of the resulting drug's pharmacological class and efficacy.

Case Study 1: Pipecolic Acid (Piperidine-2-Carboxylic Acid) - The Foundation for Local Anesthetics and Antipsychotics

The 2-substituted piperidine scaffold derived from pipecolic acid is found in drugs such as the local anesthetic ropivacaine and the typical antipsychotic thioridazine.[11][12]

The synthesis of the enantiomerically pure local anesthetic (S)-ropivacaine highlights the importance of chiral piperidine intermediates.

Ropivacaine_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation Pipecolic_Acid (S)-Pipecolic Acid Intermediate_A (S)-Pipecolic acid 2,6-xylidide Pipecolic_Acid->Intermediate_A  SOCl2, then 2,6-Dimethylaniline Xylidine 2,6-Dimethylaniline Ropivacaine Ropivacaine Intermediate_A->Ropivacaine  1-Bromopropane, Base

Caption: Synthetic workflow for Ropivacaine from (S)-Pipecolic Acid.

Detailed Protocol: Synthesis of Ropivacaine from (S)-Pipecolic Acid [2][13][14]

  • Amide Formation: (S)-Pipecolic acid is first converted to its acid chloride, typically using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 2,6-dimethylaniline to form the amide, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (S)-pipecoloxylidide).

  • N-Alkylation: The secondary amine of the piperidine ring is then alkylated with 1-bromopropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like tetrahydrofuran under reflux to yield (S)-ropivacaine.

Ropivacaine is often compared to other local anesthetics like bupivacaine and lignocaine. Its efficacy is characterized by its duration of action and sensory/motor block characteristics.

Local AnestheticChemical ClassOnset of ActionDuration of AnesthesiaNotable Efficacy/Safety Feature
Ropivacaine AmideSlowerLongLower cardiotoxicity compared to bupivacaine.[11]
Bupivacaine AmideSlowerLongHigher potency but greater cardiotoxicity risk.[11]
Lignocaine AmideFastModerateShorter duration, often co-administered with adrenaline.[15]

Data compiled from multiple sources.[11][15]

The chirality of ropivacaine, derived from the (S)-pipecolic acid intermediate, is crucial for its improved safety profile compared to the racemic bupivacaine.

A common preclinical model to assess the efficacy of local anesthetics is the rodent abdominal skin twitch model.

  • Animal Preparation: Mice or rats are used for this model.

  • Baseline Threshold Determination: A baseline vocalization or skin twitch threshold to a mild electrical stimulus is determined for each animal.

  • Drug Administration: The local anesthetic solution (e.g., ropivacaine) is injected subcutaneously into the abdominal region.

  • Efficacy Assessment: At set time intervals post-injection, the electrical stimulus is reapplied, and the animal's response is monitored. The absence of a response indicates effective anesthesia.

  • Data Analysis: The duration of the anesthetic block is recorded for different doses of the drug, allowing for a dose-response curve to be generated and for comparison between different local anesthetics.

Case Study 2: Nipecotic Acid (Piperidine-3-Carboxylic Acid) - A Scaffold for GABA Uptake Inhibitors

The 3-carboxy-piperidine structure of nipecotic acid is a key pharmacophore for inhibiting the reuptake of the neurotransmitter γ-aminobutyric acid (GABA).[16] While nipecotic acid itself has poor blood-brain barrier penetration, it has served as a crucial lead compound for the development of clinically used drugs like tiagabine.[16]

The efficacy of nipecotic acid derivatives is determined by their ability to inhibit GABA transporters (GATs), thereby increasing synaptic GABA concentrations.

CompoundKey Structural FeatureGAT-1 Inhibition (IC50)Clinical Significance
(R)-Nipecotic acid Reference scaffold~10 µMPoor BBB penetration, not used clinically.[16]
Tiagabine Lipophilic side chain attached to the piperidine nitrogen~50 nMOrally active, clinically used anticonvulsant.[17]

Data compiled from multiple sources.[16][17]

The addition of a lipophilic side chain to the nipecotic acid scaffold in tiagabine dramatically improves its potency and ability to cross the blood-brain barrier, transforming a lead compound into an effective therapeutic agent.

This cell-based assay quantifies the ability of a compound to inhibit GABA reuptake.

  • Cell Culture: Cells expressing the target GABA transporter (e.g., GAT-1) are cultured in 96-well plates.

  • Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., tiagabine) for a short period.

  • GABA Uptake: A mixture of unlabeled GABA and radiolabeled [³H]-GABA is added to the wells, and the cells are incubated to allow for GABA uptake.

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: A scintillation cocktail is added to the lysate, and the amount of [³H]-GABA taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The results are used to calculate the IC50 value of the test compound, indicating its potency as a GABA uptake inhibitor.

Conclusion: The Intermediate as a Determinant of Efficacy

This guide has demonstrated that the choice of a piperidine intermediate is a fundamental decision in drug design with far-reaching consequences for the efficacy and safety of the final pharmaceutical product. The 4-piperidone route provides a robust platform for the synthesis of potent µ-opioid receptor agonists, where subtle modifications can modulate potency by several orders of magnitude. In contrast, the piperidine carboxylic acid route, with its positional isomers, offers access to a diverse range of pharmacological classes, from local anesthetics and antipsychotics to GABA uptake inhibitors. The chirality and substitution pattern of these intermediates are critical in defining the final drug's interaction with its biological target and its overall therapeutic profile. For the medicinal chemist, a deep understanding of the synthetic possibilities and limitations of each piperidine intermediate is paramount to the rational design of new, more effective, and safer medicines.

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